3-((3,4-dimethoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
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Description
3-((3,4-dimethoxyphenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H34N4O5 and its molecular weight is 494.592. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
Research on similar compounds has focused on understanding their interactions with specific receptors. For example, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed insights into its potent and selective antagonism for the CB1 cannabinoid receptor. Using molecular orbital methods, the study explored conformational analyses and developed pharmacophore models, providing a framework for understanding receptor-ligand interactions at the molecular level (J. Shim et al., 2002).
Synthesis Methods
Innovations in synthetic methods for related compounds, such as 3-(pyrrolidin-1-yl)piperidine, have also been documented. These studies offer novel approaches for synthesizing complex molecules that could have various applications in medicinal chemistry and drug development (R. Smaliy et al., 2011).
Antimicrobial and Anticonvulsant Activities
Research into pyridine derivatives, like the insecticidal activity of certain compounds against cowpea aphid, demonstrates the potential for related molecules in pest control and agricultural applications (E. A. Bakhite et al., 2014). Additionally, studies on anticonvulsant and antimicrobial activities of pyran-4-one derivatives underline the potential therapeutic applications of such compounds (M. Aytemir et al., 2004).
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O5/c1-19-17-21(32)25(27(33)31(19)15-16-34-2)26(20-8-9-22(35-3)23(18-20)36-4)30-13-11-29(12-14-30)24-7-5-6-10-28-24/h5-10,17-18,26,32H,11-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZBEMWIGBQCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC(=C(C=C2)OC)OC)N3CCN(CC3)C4=CC=CC=N4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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